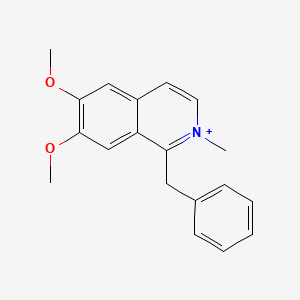
2-(2-Pyridiniomethyl)isothiouronium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridiniomethyl)isothiouronium dichloride is a chemical compound with the molecular formula C7H11Cl2N3S. It is known for its unique structure, which includes a pyridinium ring and an isothiouronium group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Pyridiniomethyl)isothiouronium dichloride can be synthesized through the reaction of 2-chloromethylpyridine with thiourea in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2-Pyridiniomethyl)isothiouronium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiouronium group to thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted pyridinium compounds.
科学的研究の応用
2-(2-Pyridiniomethyl)isothiouronium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Pyridiniomethyl)isothiouronium dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Pyridiniomethyl)thiourea
- 2-(2-Pyridiniomethyl)guanidine
- 2-(2-Pyridiniomethyl)thiosemicarbazide
Uniqueness
2-(2-Pyridiniomethyl)isothiouronium dichloride is unique due to its isothiouronium group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.
特性
CAS番号 |
1822-49-7 |
|---|---|
分子式 |
C7H11Cl2N3S |
分子量 |
240.15 g/mol |
IUPAC名 |
[amino(pyridin-1-ium-2-ylmethylsulfanyl)methylidene]azanium;dichloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H |
InChIキー |
ZMHNEMDQJWHVMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[NH+]C(=C1)CSC(=[NH2+])N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


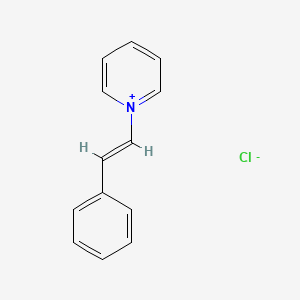
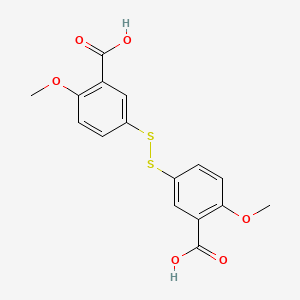
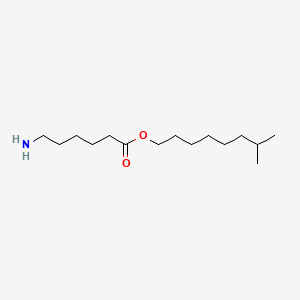
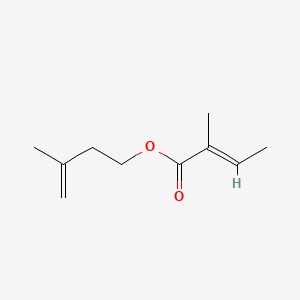
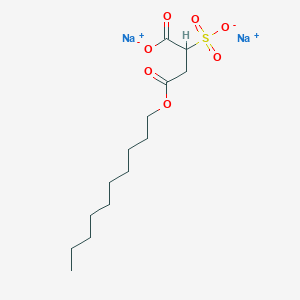


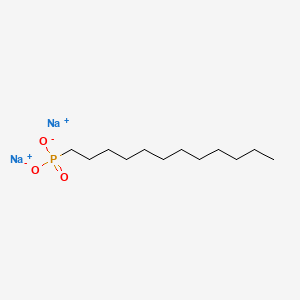
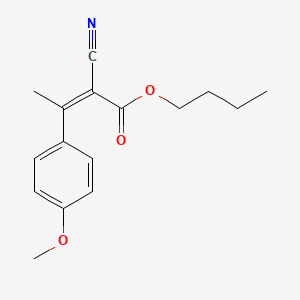

![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
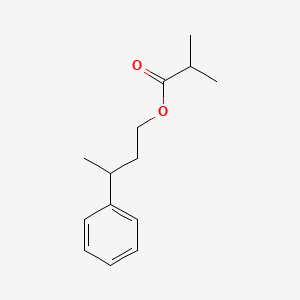
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
